Sitagliptin FP Impurity B is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 . The chemical name of Sitagliptin FP Impurity B is ®-10-(2,4,5-Trifluorobenzyl)-3-(trifluoromethyl)-6,7,10,11-tetrahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12(5H,9H)-dione .
Two effective processes have been developed for the preparation of sitagliptin. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .
The molecular formula of Sitagliptin FP Impurity B is C16H13F6N5O2 . Its molecular weight is 421.3 .
The synthesis of sitagliptin involves chemical resolution and asymmetric hydrogenation . The process of chemical resolution of racemates to sitagliptin followed by reduction of enamine using NaBH4 .
Sitagliptin FP Impurity B is a white to off-white solid . It is soluble in DMSO and Methanol .
Sitagliptin FP Impurity B, with the chemical identifier 2088771-61-1, is a significant compound in the pharmaceutical field, particularly in relation to diabetes treatment. It is an impurity associated with Sitagliptin, a medication used to manage blood sugar levels in patients with type 2 diabetes. Understanding this impurity is crucial for ensuring the quality and efficacy of Sitagliptin formulations.
Sitagliptin FP Impurity B is classified under the category of pharmaceutical impurities. It is derived from the synthesis processes involved in producing Sitagliptin, which is a member of the dipeptidyl peptidase-4 inhibitor class of drugs. This compound plays a role in biochemical reactions by interacting with various enzymes and proteins, specifically targeting dipeptidyl peptidase-4, which is vital for incretin hormone regulation .
The synthesis of Sitagliptin FP Impurity B can be achieved through several methods, primarily involving chemical resolution techniques. Two notable approaches include:
The industrial production of Sitagliptin and its impurities typically employs large-scale chemical synthesis, optimizing processes to minimize costs by avoiding expensive noble metal catalysts. This approach not only enhances efficiency but also ensures a consistent supply of high-quality compounds for pharmaceutical applications.
Sitagliptin FP Impurity B participates in various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reduction processes and various acids for oxidation and substitution reactions. The specific conditions under which these reactions occur can significantly affect the yield and purity of the final products.
Sitagliptin FP Impurity B exerts its effects primarily through its interaction with dipeptidyl peptidase-4. By inhibiting this enzyme, it increases levels of incretin hormones, which are crucial for regulating insulin secretion and glucagon production:
Sitagliptin FP Impurity B has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4